![molecular formula C7H7N3O2 B13684483 [5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13684483.png)
[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol: is a heterocyclic compound that features a furan ring fused to a triazole ring with a methanol group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves the cyclization of furan derivatives with triazole precursors.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other scalable techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the triazole ring or the furan ring, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex heterocyclic structures .
Biology: In biological research, derivatives of this compound have been studied for their potential antimicrobial and antifungal properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as anti-inflammatory and anticancer agents .
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and coatings .
Mécanisme D'action
The mechanism of action of [5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring can also participate in binding interactions, enhancing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
[5-(Aminomethyl)furan-2-yl]methanol: Similar structure but with an amino group instead of a triazole ring.
[5-(Hydroxymethyl)furan-2-yl]methanol: Similar structure but lacks the triazole ring.
Uniqueness: The presence of both the furan and triazole rings in [5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol provides a unique combination of properties, making it more versatile in various applications compared to its simpler analogs .
Propriétés
Formule moléculaire |
C7H7N3O2 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C7H7N3O2/c11-4-6-8-7(10-9-6)5-2-1-3-12-5/h1-3,11H,4H2,(H,8,9,10) |
Clé InChI |
DBARKNFIKVJKCN-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NNC(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


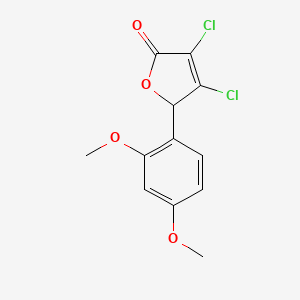
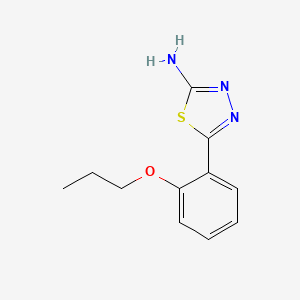
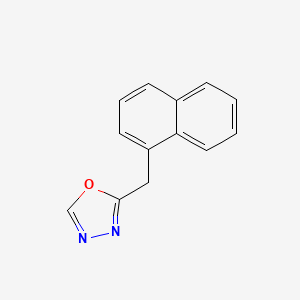
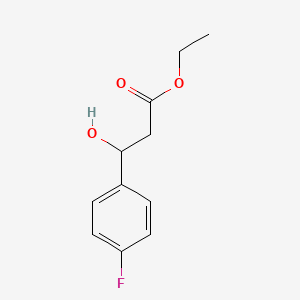

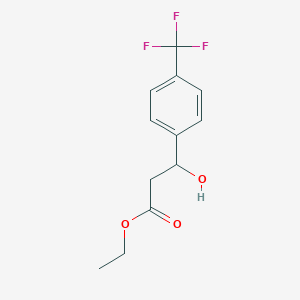
![Methyl 7-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B13684464.png)
![1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B13684471.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide](/img/structure/B13684481.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13684489.png)
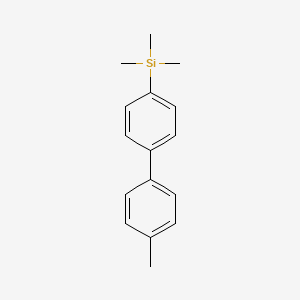
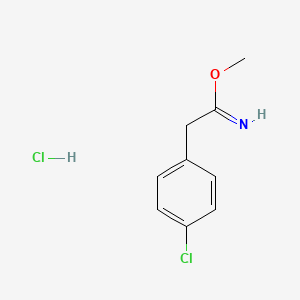
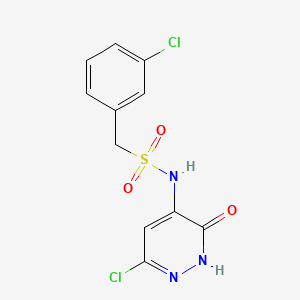
![2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13684522.png)
